Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. The thiophene core is substituted at positions 2, 3, 4, and 5, featuring:
- Position 2: A 3-fluorobenzamido group (aromatic ring with a fluorine substituent at the meta position).
- Position 3: An ethyl carboxylate ester.
- Position 4: A methyl group.
- Position 5: A (2-methoxyphenyl)carbamoyl group (aromatic ring with a methoxy substituent at the ortho position).
This compound is synthesized via multistep reactions, likely involving bromination, nucleophilic substitution, and carbamate formation, as inferred from analogous thiophene derivatives described in the literature .
Properties
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-10-5-6-11-17(16)30-3)32-22(18)26-20(27)14-8-7-9-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHXESZIMFTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:
Nitration and Reduction: Introducing the nitro group followed by reduction to form the amino group.
Amidation: Reacting the amino group with 3-fluorobenzoic acid to form the fluorobenzamido group.
Carbamoylation: Introducing the 2-methoxyphenylcarbamoyl group using 2-methoxyphenyl isocyanate.
Esterification: Forming the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like tin(II) chloride (SnCl2) or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate serves as a lead compound for drug development due to its potential biological activities. Research has indicated that thiophene derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Study: Anticancer Activity
A study investigated the anticancer properties of thiophene derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Biological Studies
The compound is utilized in biological studies to explore the interactions between thiophene derivatives and biological targets such as enzymes and receptors. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.
Example: Interaction with Receptors
Research has shown that thiophene derivatives can selectively bind to serotonin receptors, influencing neurotransmitter activity. This interaction is crucial for developing treatments for psychiatric disorders.
Chemical Synthesis
In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to create various derivatives with tailored properties.
Synthesis Route Overview
- Formation of Thiophene Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Reactions with isocyanates or acyl chlorides.
- Esterification : Final step involving ethanol to form the ethyl ester.
Material Science
Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and conductivity can be optimized for these applications.
Research Insights
Studies have demonstrated that incorporating thiophene units into polymer matrices enhances charge transport properties, leading to improved device performance.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with analogous substitution patterns have been extensively studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Bioactivity :
- Fluorine placement (ortho vs. meta) on the benzamido group (e.g., vs. 12) influences electronic effects and steric interactions with biological targets .
- Methoxy vs. ethoxy groups ( vs. 12) modulate solubility and metabolic stability. Ethoxy groups enhance resistance to cytochrome P450-mediated degradation .
Carbamoyl vs.
Heteroaromatic Substituents :
- Polycyclic substituents at position 5 () correlate with broad-spectrum antimicrobial activity, suggesting that bulkier groups improve target engagement in microbial enzymes .
Crystallographic Data :
- X-ray studies of analogs (e.g., ) reveal planar thiophene cores with substituents adopting orthogonal orientations, critical for π-π stacking and hydrogen bonding in target binding .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl cyanoacetate, a ketone (e.g., methyl acetoacetate), and sulfur under reflux in DMF or ethanol .
- Step 2 : Sequential functionalization of the thiophene ring with 3-fluorobenzamido and 2-methoxyphenylcarbamoyl groups via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Optimization : Critical parameters include solvent polarity (DMF for high reactivity vs. ethanol for controlled kinetics), temperature (60–80°C for amide bond formation), and stoichiometric ratios (1:1.2 excess of acylating agents to minimize side products). Purity is verified via TLC and HPLC .
Q. How can researchers validate the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for the 3-fluorobenzamido group) and ester carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks at m/z ~455.12 (CHFNOS) to validate molecular weight .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL (via Olex2 or similar software) resolves bond angles and torsional strain in the thiophene ring .
Q. What preliminary biological screening strategies are recommended for this compound?
- In vitro assays : Test against kinase enzymes (e.g., EGFR, VEGFR) due to the thiophene scaffold’s known kinase inhibition. Use fluorescence polarization assays at 10–100 μM concentrations .
- Antimicrobial screening : Employ broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 5–50 μg/mL) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data often arise from solvent effects or crystal packing. Strategies include:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning, common in thiophene derivatives .
- Hydrogen bonding analysis : Compare intermolecular interactions (e.g., C=O···H–N) in the crystal lattice with docking simulations to assess bioactive conformations .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Activation of electrophilic sites : The 3-fluorobenzamido group’s electron-withdrawing effect enhances the thiophene C-2 position’s susceptibility to nucleophilic attack.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents (e.g., ethanol) favor elimination byproducts. Kinetic studies (e.g., UV-Vis monitoring) quantify activation energy barriers .
Q. How can structure-activity relationships (SAR) guide derivative design for improved bioactivity?
- Substituent modulation : Replace the 2-methoxyphenyl group with electron-deficient aryl groups (e.g., 3-nitrophenyl) to enhance π-π stacking with enzyme active sites .
- Ester hydrolysis : Synthesize the carboxylic acid analog (via NaOH hydrolysis) to improve solubility and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
Q. What computational methods validate in silico docking results for target identification?
- Molecular dynamics (MD) simulations : Perform 100-ns trajectories (AMBER or GROMACS) to assess binding stability of the compound to COX-2 or HDAC8.
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC values from enzyme inhibition assays .
Critical Analysis of Evidence
- Contradictions : and describe divergent synthetic pathways (Gewald vs. Friedel-Crafts acylation), suggesting solvent-dependent regioselectivity. Researchers should prioritize the Gewald method for thiophene core reliability .
- Gaps : Limited data on metabolic stability (e.g., CYP450 interactions) and in vivo toxicity necessitate further pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
